molecular formula C15H14FNO2 B411747 N-(3-fluorophenyl)-2-phenoxypropanamide

N-(3-fluorophenyl)-2-phenoxypropanamide

Cat. No.: B411747
M. Wt: 259.27g/mol
InChI Key: XJLKOVUZFWZAMU-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-phenoxypropanamide is a fluorinated aromatic amide characterized by a propanamide backbone substituted with a phenoxy group at the C2 position and a 3-fluorophenyl moiety attached to the amide nitrogen. Fluorinated aromatic compounds are widely studied for their enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts due to fluorine’s electronegativity and small atomic radius . The phenoxy group may contribute to lipophilicity, influencing membrane permeability and target binding .

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27g/mol

IUPAC Name

N-(3-fluorophenyl)-2-phenoxypropanamide

InChI

InChI=1S/C15H14FNO2/c1-11(19-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(16)10-13/h2-11H,1H3,(H,17,18)

InChI Key

XJLKOVUZFWZAMU-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Phenyl Ring Backbone Modification Key Functional Groups Reference
N-(3-Fluorophenyl)-2-phenoxypropanamide 3-Fluoro 2-Phenoxypropanamide Amide, Phenoxy, Fluorophenyl [Hypothetical]
N-(3-Chlorophenyl)-2-phenoxypropanamide 3-Chloro 2-Phenoxypropanamide Amide, Phenoxy, Chlorophenyl
N-(3-Fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide 3-Fluoro, 4-Fluorophenyl-furan Propanamide with furan substituent Amide, Furan, Fluorophenyl
2-[(3-Fluorophenyl)amino]-N-methylpropanamide 3-Fluoro Amino-propanamide Amide, Amino, Fluorophenyl

Key Observations :

  • In contrast, amino-substituted analogs () prioritize hydrogen bonding.
  • Heterocyclic Additions : Furan or morpholine moieties () enhance solubility and modulate electronic properties, affecting biological activity.

Antimicrobial Activity

N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives () demonstrated moderate to strong antibacterial and antifungal activity. The morpholine and furan groups likely improved solubility, enabling interactions with microbial enzymes. However, the simpler this compound may exhibit reduced potency due to the absence of these polar groups.

Herbicidal Activity

N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)phenyl)-2-phenoxypropanamide () showed >90% herbicidal efficacy against dicotyledonous weeds. The trifluoromethyl and dichloro substituents enhanced electron-withdrawing effects, critical for disrupting plant photosynthesis. The 3-fluoro analog may exhibit weaker activity unless paired with additional electron-deficient groups.

Pharmacological and Agrochemical Relevance

  • Pharmaceutical Potential: Fluorinated propanamides like 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride () are explored for CNS drug development due to blood-brain barrier permeability. The 3-fluorophenyl group in the target compound may similarly enhance CNS uptake.
  • Agrochemical Applications: The phenoxypropanamide scaffold is a hallmark of herbicidal agents (), with fluorine often improving environmental persistence. However, substitution patterns must balance efficacy and ecological safety.

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